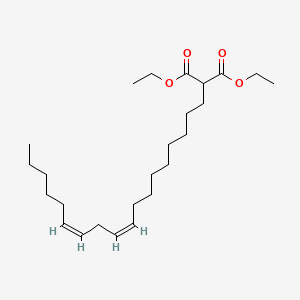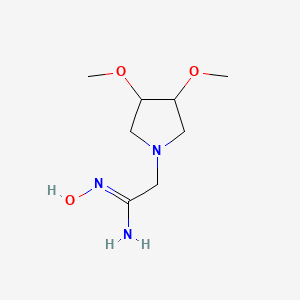
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromo-2,2,3,3-tetramethyl-1,3,2-dioxaborolane with phenol derivatives under palladium-catalyzed conditions.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form phenols.
Reduction: The carbamate group can be reduced to amines under specific conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology:
- Investigated for its potential use in the synthesis of biologically active molecules.
Medicine:
- Utilized in the development of pharmaceutical compounds, particularly those requiring boronic ester intermediates.
Industry:
- Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl ®-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate primarily involves its role as a reagent in organic synthesis. The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions, where it forms a complex with palladium catalysts. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
tert-Butyl Carbamate: A simpler carbamate compound used for protecting amine groups.
Uniqueness:
- The combination of a boronic ester and a tert-butyl carbamate group in a single molecule makes tert-Butyl ®-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or carbamates.
This compound’s versatility and reactivity make it a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries.
特性
分子式 |
C20H32BNO5 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H32BNO5/c1-14(22-17(23)25-18(2,3)4)13-24-16-11-9-15(10-12-16)21-26-19(5,6)20(7,8)27-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m1/s1 |
InChIキー |
XMDCXHCXCHQPBK-CQSZACIVSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate](/img/structure/B13357565.png)

![6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13357576.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B13357583.png)
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357584.png)
![6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357585.png)





![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)

